molecular formula C16H22N4O5S B2731423 1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine CAS No. 694473-65-9

1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine

Cat. No.: B2731423
CAS No.: 694473-65-9
M. Wt: 382.44
InChI Key: LQKAYVBDYUNXIQ-UHFFFAOYSA-N
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Description

1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine is a complex organic compound with the molecular formula C16H22N4O5S and a molecular weight of 382.44. This compound is characterized by the presence of a piperazine ring, a piperidine ring, and a nitrophenyl sulfonyl group, making it a versatile molecule in various chemical and biological applications.

Scientific Research Applications

1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of sulfonamide or sulfone derivatives.

Mechanism of Action

The mechanism of action of 1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group is known to interact with enzymes and receptors, modulating their activity. The piperazine and piperidine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Such as trimetazidine and ranolazine.

    Piperidine derivatives: Such as piperidinone and spiropiperidines.

Uniqueness

1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine is unique due to its combination of a nitrophenyl sulfonyl group with both piperazine and piperidine rings, providing a distinct set of chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O5S/c21-16(17-7-2-1-3-8-17)18-9-11-19(12-10-18)26(24,25)15-6-4-5-14(13-15)20(22)23/h4-6,13H,1-3,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKAYVBDYUNXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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